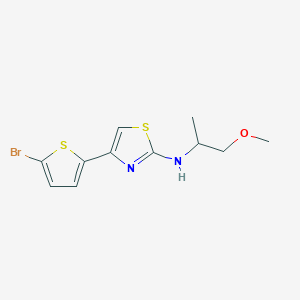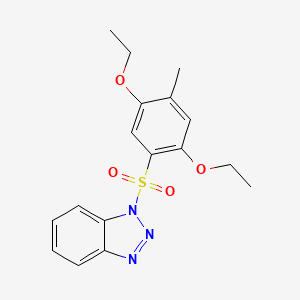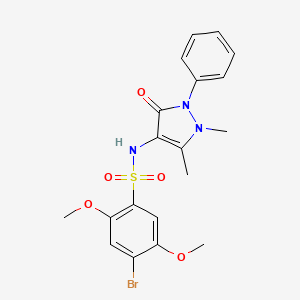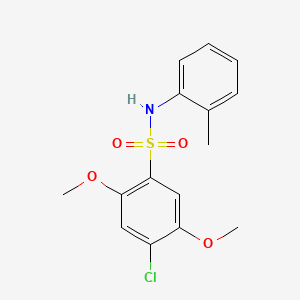
4-chloro-2,5-dimethoxy-N-(2-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2,5-dimethoxy-N-(2-methylphenyl)benzenesulfonamide, also known as 25C-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its hallucinogenic effects. However, it has also drawn the attention of the scientific community due to its potential applications in research.
Mécanisme D'action
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(2-methylphenyl)benzenesulfonamide is similar to that of other psychedelics. It binds to the 5-HT2A receptor and activates it, leading to a cascade of events that ultimately result in the hallucinogenic effects. The exact mechanism by which this occurs is still not fully understood and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-2,5-dimethoxy-N-(2-methylphenyl)benzenesulfonamide are largely unknown. However, it is known to be a potent hallucinogen that can induce profound alterations in perception, mood, and thought. It has also been reported to cause physical effects such as increased heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-2,5-dimethoxy-N-(2-methylphenyl)benzenesulfonamide in lab experiments include its high potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the mechanisms of action of psychedelics and the role of the 5-HT2A receptor in hallucinogenesis. However, its recreational use and potential for abuse are significant limitations that must be taken into account.
Orientations Futures
There are several future directions for research on 4-chloro-2,5-dimethoxy-N-(2-methylphenyl)benzenesulfonamide. One area of interest is the development of more selective and potent agonists of the 5-HT2A receptor for use in research. Another area of interest is the investigation of the long-term effects of 4-chloro-2,5-dimethoxy-N-(2-methylphenyl)benzenesulfonamide use on the brain and behavior. Additionally, more research is needed to fully understand the mechanisms of action of 4-chloro-2,5-dimethoxy-N-(2-methylphenyl)benzenesulfonamide and other psychedelics.
Méthodes De Synthèse
The synthesis of 4-chloro-2,5-dimethoxy-N-(2-methylphenyl)benzenesulfonamide involves a series of chemical reactions. The starting material is 2,5-dimethoxyphenethylamine, which is reacted with 4-chlorobenzenesulfonyl chloride to form 4-chloro-2,5-dimethoxy-N-(2-methylphenyl)benzenesulfonamide. The final step involves the addition of a nitro group to the benzene ring, which is achieved using nitrous acid. The resulting compound is 4-chloro-2,5-dimethoxy-N-(2-methylphenyl)benzenesulfonamide.
Applications De Recherche Scientifique
4-chloro-2,5-dimethoxy-N-(2-methylphenyl)benzenesulfonamide has been used in various scientific research studies. It has been found to be a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of drugs like LSD and psilocybin. This makes it a useful tool for studying the mechanisms of action of these drugs and the role of the 5-HT2A receptor in hallucinogenesis.
Propriétés
IUPAC Name |
4-chloro-2,5-dimethoxy-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-6-4-5-7-12(10)17-22(18,19)15-9-13(20-2)11(16)8-14(15)21-3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWMGAJUTHHFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7454108.png)
![3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)

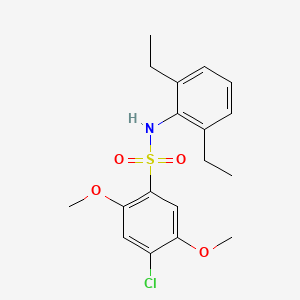
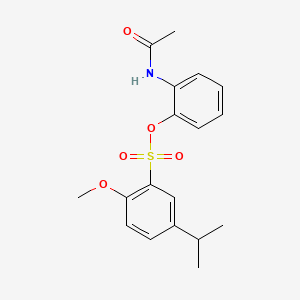

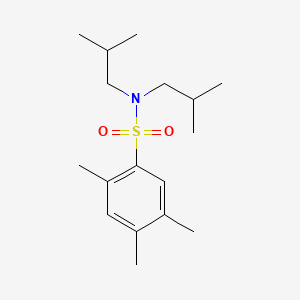
![[4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B7454145.png)
